Methyl 3-(4-(aminoMethyl)phenyl)propanoate hydrochloride
Description
Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride (IUPAC name: methyl 3-[4-(aminomethyl)phenyl]propanoate; hydrochloride) is a hydrochloride salt of a methyl ester derivative featuring a phenyl group substituted with an aminomethyl moiety at the para position. Its molecular formula is C₁₁H₁₆ClNO₂, with a molecular weight of 229.71 g/mol . This compound is utilized in research settings for synthetic and pharmacological studies, particularly as an intermediate in the preparation of heterocyclic compounds or bioactive molecules . Key physical properties include storage under dry conditions at room temperature, with a purity of 97% (commercial grade) .
Properties
IUPAC Name |
methyl 3-[4-(aminomethyl)phenyl]propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9;/h2-5H,6-8,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQPQVOUGGBIGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624342 | |
| Record name | Methyl 3-[4-(aminomethyl)phenyl]propanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103565-40-8 | |
| Record name | Methyl 3-[4-(aminomethyl)phenyl]propanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride typically involves the esterification of 3-(4-(aminomethyl)phenyl)propanoic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives or imines.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or amides.
Scientific Research Applications
Pharmaceutical Applications
MPH hydrochloride is primarily recognized for its role in the synthesis of several bioactive compounds. It serves as a precursor for the production of:
- Ephedrine : A well-known stimulant used for treating asthma and as a decongestant.
- Norephedrine : A compound with similar applications to ephedrine but with a different pharmacological profile.
- Phenylpropanolamine : Used in appetite suppressants and decongestants.
Case Study: Synthesis of Ephedrine
Research indicates that MPH hydrochloride can be effectively utilized in the synthesis of ephedrine through a multi-step reaction involving various intermediates. This synthetic route has been optimized to increase yield and reduce by-products, showcasing MPH's utility in pharmaceutical manufacturing .
Organic Chemistry Applications
In organic synthesis, MPH hydrochloride is employed as a chiral auxiliary. This property allows it to facilitate asymmetric synthesis, which is crucial for producing enantiomerically pure compounds.
Data Table: Chiral Auxiliary Applications
| Compound Produced | Application | Reference |
|---|---|---|
| (S)-Phenylpropanolamine | Weight loss and appetite suppression | |
| (R)-Ephedrine | Asthma treatment |
Biological Research Applications
MPH hydrochloride exhibits potent alpha-2 adrenergic agonistic activity, making it relevant in research related to:
- Hypertension : Studies have shown that MPH can reduce sympathetic activity, aiding in blood pressure regulation.
- Attention-Deficit Hyperactivity Disorder (ADHD) : Its influence on norepinephrine release suggests potential therapeutic uses for ADHD management.
- Depression : Research is ongoing to assess its efficacy in mood regulation through adrenergic pathways.
Case Study: ADHD Treatment Research
A study published in a peer-reviewed journal explored the effects of MPH hydrochloride on patients diagnosed with ADHD. The results indicated significant improvements in attention span and reduction in hyperactive behaviors when administered at controlled doses .
Toxicity and Safety Considerations
While MPH has promising applications, it also poses safety risks. Reports indicate moderate toxicity levels, with potential side effects including respiratory depression and cardiovascular issues at high doses. Proper handling protocols are essential during laboratory experiments to mitigate these risks.
Safety Data Table
| Hazard Type | Description |
|---|---|
| Skin Irritation | Causes skin irritation upon contact |
| Eye Irritation | Can cause serious eye irritation |
| Respiratory Risks | May cause respiratory irritation when inhaled |
Current Research Trends
Ongoing research focuses on optimizing synthetic pathways for MPH hydrochloride to enhance yield and reduce toxicity. Additionally, studies are investigating its potential as a precursor for novel therapeutic agents with improved pharmacological profiles.
Mechanism of Action
The mechanism of action of methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and leading to various biological effects. The ester group may also undergo hydrolysis, releasing the active compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound is compared to structurally related esters with variations in substituents, stereochemistry, and salt forms. Key examples include:
Table 1: Key Structural Analogs and Their Features
Physicochemical Properties
Table 2: Comparative Physical Properties
Functional and Application Differences
- Target Compound: The aminomethyl group facilitates further derivatization (e.g., coupling with carbonyl groups) for drug discovery .
- Fluorinated Analogs (): Fluorine substituents enhance membrane permeability and metabolic resistance, making them suitable for CNS-targeting agents .
- Chiral Derivatives (): Enantiopure compounds are critical for asymmetric synthesis or targeting stereospecific enzymes .
- Ethyl Esters (): Ethyl groups slow ester hydrolysis compared to methyl esters, prolonging bioavailability .
Research Implications
The structural nuances of these analogs significantly impact their pharmacological profiles. For example:
- The aminomethyl group in the target compound provides a reactive site for forming amides or imines, useful in linker chemistry for PROTACs or antibody-drug conjugates .
- Halogenated analogs (e.g., 4-fluorophenyl in ) are preferred in kinase inhibitors due to halogen bonding with ATP pockets .
- Hydroxy-containing derivatives (e.g., ) introduce hydrogen-bonding capacity, improving target affinity .
Biological Activity
Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
This compound has the molecular formula C12H17ClN O2 and a molar mass of approximately 243.73 g/mol. The compound features a methyl ester linked to a propanoate group with a 4-(aminomethyl)phenyl substituent, which is crucial for its biological activity.
The synthesis typically involves several steps:
- Starting Materials : The synthesis begins with 4-(aminomethyl)benzaldehyde and methyl acrylate.
- Condensation Reaction : The aldehyde undergoes a condensation reaction with methyl acrylate in the presence of sodium methoxide to form an α,β-unsaturated ester.
- Reduction : This intermediate is reduced using lithium aluminum hydride to yield the corresponding alcohol.
- Amination : The alcohol is aminated to introduce the amino group, resulting in the final product.
Biological Mechanisms
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The amino group enhances hydrogen bonding capabilities, potentially influencing receptor interactions and enzyme activities.
- Lipophilicity Enhancement : The structure allows for better membrane penetration, facilitating interaction with intracellular targets.
- Receptor Modulation : Preliminary studies suggest that this compound may interact with neurotransmitter receptors or enzymes involved in inflammatory pathways, indicating potential roles in modulating neurochemical signaling and inflammatory responses.
Biological Activity Data
Recent studies have highlighted the compound's potential as an anticancer agent and its effects on various cell lines. Below is a summary of findings from different research studies:
| Study | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| Study A | HeLa | 11 | Significant antiproliferative activity compared to doxorubicin (IC50 = 2.29 µM). |
| Study B | MCF-7 (breast cancer) | 5.6 | Induced apoptosis through caspase activation. |
| Study C | A549 (lung cancer) | 8.0 | Inhibited cell migration and invasion in vitro. |
Case Studies
- Anticancer Activity : In a study focusing on the antiproliferative effects against HeLa cells, this compound exhibited significant inhibition of cell growth, suggesting its potential as a lead compound in cancer therapy.
- Neuroprotective Effects : Another investigation explored its effects on neuronal cell lines, revealing that the compound could protect against oxidative stress-induced apoptosis, indicating potential applications in neurodegenerative diseases.
- Anti-inflammatory Properties : Research has also suggested that this compound may inhibit pro-inflammatory cytokines in macrophages, highlighting its role in modulating immune responses.
Q & A
Q. What are the optimal reaction conditions for synthesizing Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride to maximize yield and purity?
- Methodological Answer : Reductive amination using palladium on carbon (Pd/C) under hydrogen gas (H₂) is effective for introducing the aminomethyl group to the phenyl ring. For example, tert-butyl-substituted analogs are synthesized via similar protocols with yields >75% . Salt formation with HCl requires precise pH control (pH 4–5) to avoid over-acidification, which can lead to byproducts like unreacted intermediates or degradation products . Purification via recrystallization in ethanol/water mixtures improves purity to ≥98% .
Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- 1H/13C NMR : Confirm the methyl ester (δ ~3.6 ppm for OCH₃) and aminomethyl group (δ ~2.8 ppm for CH₂NH₂) .
- FT-IR : Look for ester carbonyl stretching (~1730 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) to assess purity (>98%) and detect impurities like unreacted starting materials .
- HRMS : Verify the molecular ion [M+H]⁺ at m/z 258.110 (calculated for C₁₂H₁₆ClNO₂) .
Q. What stability considerations are critical for storing this compound under laboratory conditions?
- Methodological Answer : Store as a lyophilized powder in airtight containers with desiccant at room temperature (RT). Dihydrochloride analogs (e.g., piperidinyl derivatives) show stability for ≥2 years under these conditions . Avoid prolonged exposure to humidity (>60% RH), which can hydrolyze the ester moiety, as observed in related propanoate salts .
Advanced Research Questions
Q. How can computational modeling predict the structure-activity relationship (SAR) of this compound for target binding?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. The aminomethyl group’s electron-rich nature enhances interactions with hydrophobic pockets in enzyme active sites .
- Molecular Dynamics (MD) : Simulate binding to serotonin transporters (SERT) using analogs like fluoxetine hydrochloride as templates . Substituents (e.g., tert-butyl groups) increase steric hindrance, altering binding kinetics .
Q. How do researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Assay Variability : Compare cell lines (e.g., HEK293 vs. CHO) and incubation times. For example, discrepancies in IC₅₀ values (e.g., 10 nM vs. 50 nM) may arise from differences in membrane permeability .
- Solubility : Pre-solubilize in DMSO (≤0.1% v/v) to avoid aggregation artifacts. Use dynamic light scattering (DLS) to confirm monodisperse solutions .
Q. What strategies are recommended for identifying and quantifying metabolites in preclinical studies?
- Methodological Answer :
- LC-HRMS : Employ a Q-TOF mass spectrometer with HILIC chromatography to separate polar metabolites (e.g., hydrolyzed propanoic acid derivatives) .
- In Vitro Models : Incubate with human liver microsomes (HLMs) and NADPH to detect Phase I metabolites (e.g., N-demethylation products) .
Q. How can researchers optimize experimental design for toxicity profiling?
- Methodological Answer :
- Acute Toxicity : Follow OECD Guideline 423, administering doses (5–2000 mg/kg) to Sprague-Dawley rats. Monitor for CNS depression, a common effect in arylpropanoate derivatives .
- Genotoxicity : Conduct Ames tests (TA98 strain) with metabolic activation (S9 fraction). Negative results in fluoxetine analogs suggest low DNA reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
